Synthesis and characterization of 4-Oxa-1,9-diazaspiro[5.5]undecane
Synthesis and characterization of 4-Oxa-1,9-diazaspiro[5.5]undecane
An In-Depth Technical Guide to the Synthesis and Characterization of 4-Oxa-1,9-diazaspiro[5.5]undecane
Executive Summary
Spirocyclic scaffolds have emerged as privileged structures in modern medicinal chemistry, offering a unique three-dimensional architecture that can enhance potency, selectivity, and pharmacokinetic properties. Among these, the 4-Oxa-1,9-diazaspiro[5.5]undecane core represents a versatile and valuable building block for the development of novel therapeutics. Its inherent structural rigidity and the strategic placement of heteroatoms provide a framework for creating potent agents targeting a range of biological systems. This guide provides a comprehensive overview of the synthesis and characterization of the 4-Oxa-1,9-diazaspiro[5.5]undecane scaffold, intended for researchers, chemists, and drug development professionals. We will explore a robust synthetic pathway, detail the necessary analytical characterization techniques, and discuss its significant applications in the discovery of next-generation pharmaceuticals, including advanced analgesics and treatments for chronic kidney disease.
The Strategic Value of Spirocyclic Scaffolds in Drug Design
The exploration of novel chemical space is a cornerstone of medicinal chemistry.[1][2] Spirocycles, compounds containing two rings connected by a single common atom, are of increasing interest due to their inherent three-dimensionality and conformational rigidity.[3] This rigidity reduces the entropic penalty upon binding to a biological target, which can lead to enhanced potency. The spirocyclic core orients substituents in precise vectors, allowing for meticulous exploration of a target's binding pocket.
The 4-Oxa-1,9-diazaspiro[5.5]undecane scaffold, which incorporates a piperidine and a morpholine ring fused at a quaternary carbon, is a prime example of such a structure. This framework has been successfully employed to develop compounds for a variety of therapeutic areas, demonstrating its utility as a "privileged" scaffold.[4] Notably, its derivatives have shown promise as dual μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists for pain management and as soluble epoxide hydrolase (sEH) inhibitors.[5][6]
Synthesis of the 4-Oxa-1,9-diazaspiro[5.5]undecane Core
A versatile and widely applicable synthetic strategy for constructing 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives has been developed, which can be adapted for the parent scaffold.[7] The general approach begins with a commercially available piperidine precursor and proceeds through a key epoxide intermediate. The causality behind this strategy lies in its modularity; it allows for the introduction of diversity at multiple positions of the scaffold in the final steps.
A common pathway involves the following key transformations:
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Epoxidation of a Ketone Precursor : Starting with N-Boc-4-piperidone, an epoxide is formed using a sulfur ylide, such as that generated from the Corey-Chaykovsky reaction. This step efficiently converts the planar ketone into a reactive, three-membered electrophilic ring.
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Regioselective Epoxide Opening : The epoxide is then opened by a nucleophilic amine. This is a critical step where a portion of the second ring is introduced. For the 4-oxa-1,9-diazaspiro[5.5]undecane, this would involve an amino alcohol that facilitates the subsequent cyclization to form the morpholine ring.
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Intramolecular Cyclization : Following the ring opening, an intramolecular cyclization is induced to form the second spirocyclic ring.
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Deprotection and Derivatization : Finally, protecting groups (such as Boc) are removed to yield the core scaffold, which can then be further functionalized at the nitrogen positions.[8]
Caption: Generalized synthetic workflow for 4-Oxa-1,9-diazaspiro[5.5]undecane.
Exemplary Protocol: Synthesis of tert-Butyl 1-Oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate
This protocol is a representative procedure adapted from methodologies described for analogous structures.[7] It serves as a self-validating system where the successful formation of the product at each stage can be confirmed by standard analytical techniques (TLC, LC-MS) before proceeding.
Step A: Epoxidation of N-Boc-4-piperidone
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To a stirred suspension of trimethylsulfoxonium iodide (1.2 eq) in anhydrous DMSO at 0 °C under a nitrogen atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
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Allow the mixture to warm to room temperature and stir for 1 hour until gas evolution ceases, indicating the formation of the sulfur ylide.
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Cool the mixture back to 0 °C and add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous DMSO dropwise.
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Stir the reaction at room temperature for 12-16 hours. Monitor progress by TLC.
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Upon completion, quench the reaction by carefully adding ice-water.
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Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude epoxide, which can be purified by column chromatography.
Step B: Ring Opening and Cyclization
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To a solution of the epoxide from Step A (1.0 eq) in a suitable solvent like isopropanol, add 2-aminoethanol (1.5 eq).
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Heat the mixture to reflux (approx. 80-90 °C) and stir for 24 hours. The choice of a protic solvent facilitates the proton transfer steps in the epoxide opening mechanism.
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Cool the reaction to room temperature. The intermediate amino alcohol adduct is then cyclized. Add a base such as potassium tert-butoxide (2.0 eq) to facilitate the intramolecular cyclization to form the morpholine ring.
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Stir at room temperature for an additional 12 hours.
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Concentrate the mixture under reduced pressure, and partition the residue between water and dichloromethane.
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Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude protected spirocycle. Purify via flash chromatography.
Structural Characterization
Confirming the identity, structure, and purity of the synthesized 4-Oxa-1,9-diazaspiro[5.5]undecane is paramount. A combination of spectroscopic and analytical methods is required for unambiguous characterization.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the most powerful tools for elucidating the molecular structure. ¹H NMR will confirm the number of unique protons and their connectivity through coupling patterns. ¹³C NMR will verify the number of distinct carbon environments, including the characteristic quaternary spiro-carbon signal.
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Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, allowing for the confirmation of the elemental composition and molecular formula of the compound.
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Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of key functional groups. For the final deprotected compound, characteristic N-H stretches would be expected, while intermediates would show signals for protecting groups like the Boc-carbonyl.
Predicted and Reported Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₆N₂O | (Calculated) |
| Molecular Weight | 156.23 g/mol | (Calculated) |
| Monoisotopic Mass | 156.12626 Da | (Calculated) |
| XLogP3-AA | -0.9 | [9] |
| H-Bond Donor Count | 2 | (Calculated) |
| H-Bond Acceptor Count | 3 | (Calculated) |
Note: Data for the parent 4-Oxa-1,9-diazaspiro[5.5]undecane. Derivatives with substitutions or protecting groups will have different values.[10][11]
Protocol: Sample Preparation for NMR Analysis
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Sample Purity : Ensure the sample is pure, as confirmed by LC-MS or TLC. Residual solvents or impurities can complicate spectral interpretation.
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Massing : Accurately weigh 5-10 mg of the purified compound.
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Solvent Selection : Dissolve the sample in ~0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice depends on the compound's solubility. For diamines, which can be basic, CDCl₃ is often suitable.
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Internal Standard : For quantitative NMR (qNMR), add a known amount of an internal standard. For routine characterization, the residual solvent peak is often used as a reference (e.g., CHCl₃ at 7.26 ppm for ¹H NMR).
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Transfer : Transfer the solution to a clean, dry NMR tube.
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Acquisition : Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) to fully assign the structure.
Applications and Derivatives in Drug Discovery
The true value of the 4-Oxa-1,9-diazaspiro[5.5]undecane scaffold is realized in its application as a template for bioactive molecules. By strategically adding substituents to the two nitrogen atoms, researchers can tune the compound's pharmacological profile.
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